molecular formula C24H25N3O5 B12478852 3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12478852
M. Wt: 435.5 g/mol
InChI Key: NBBKZSFRFJSGCZ-UHFFFAOYSA-N
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Description

3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the nitro group, and the construction of the diazepinone core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Functional groups on the benzodioxole ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,7,8-tetramethyl-11-(6-amino-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar structure but with an amino group instead of a nitro group.

    3,3,7,8-tetramethyl-11-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2,3,9,9-tetramethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H25N3O5/c1-12-5-15-16(6-13(12)2)26-23(22-17(25-15)9-24(3,4)10-19(22)28)14-7-20-21(32-11-31-20)8-18(14)27(29)30/h5-8,23,25-26H,9-11H2,1-4H3

InChI Key

NBBKZSFRFJSGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)CC(C3)(C)C

Origin of Product

United States

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